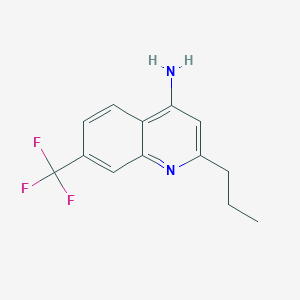

4-Amino-2-propyl-7-trifluoromethylquinoline

Description

Properties

CAS No. |

1189107-38-7 |

|---|---|

Molecular Formula |

C13H13F3N2 |

Molecular Weight |

254.25 g/mol |

IUPAC Name |

2-propyl-7-(trifluoromethyl)quinolin-4-amine |

InChI |

InChI=1S/C13H13F3N2/c1-2-3-9-7-11(17)10-5-4-8(13(14,15)16)6-12(10)18-9/h4-7H,2-3H2,1H3,(H2,17,18) |

InChI Key |

WHRQDZADPDSEKN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Amino-2-propyl-7-trifluoromethylquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of the Propyl Group: The propyl group can be introduced via Friedel-Crafts alkylation using propyl chloride and a Lewis acid catalyst such as aluminum chloride.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethyl iodide in the presence of a copper catalyst.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and advanced catalytic systems.

Chemical Reactions Analysis

4-Amino-2-propyl-7-trifluoromethylquinoline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents such as alkyl halides or acyl chlorides can introduce new functional groups.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or vinyl derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have explored the anticancer potential of 4-aminoquinoline derivatives, including those with trifluoromethyl substitutions. For instance, modifications in the structure of 4-aminoquinoline derivatives have shown significant antigrowth activity against various breast cancer cell lines, including MDA-MB231 and MCF7. One study demonstrated that certain sulfonyl analogs exhibited a remarkable increase in potency, with GI50 values as low as 2.45 µM against MCF7 cells, indicating their potential as effective anticancer agents .

Antimalarial Activity

4-Aminoquinoline derivatives have also been evaluated for their antimalarial properties. A notable compound derived from 4-amino-2-propyl-7-trifluoromethylquinoline was identified as having curative activity against chloroquine-resistant malaria parasites. The compound demonstrated promising results in both in vitro and in vivo models, showing a favorable drug-like profile with effective absorption and metabolism characteristics . The structure-activity relationship studies indicated that specific modifications significantly enhanced antiplasmodial activity against resistant strains of Plasmodium falciparum .

Synthesis and Structure-Activity Relationship

The synthesis of 4-amino-2-propyl-7-trifluoromethylquinoline involves several chemical reactions that modify the quinoline backbone to enhance its biological activity. Techniques such as the fusion of amines with chlorinated quinolines have been employed to produce various derivatives with improved pharmacological profiles .

Table 1: Summary of Synthesis Methods for 4-Aminoquinoline Derivatives

Anticancer Case Study

A study investigated the effects of a series of 4-aminoquinoline derivatives on human breast cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts. The introduction of specific functional groups was shown to significantly affect the compounds' efficacy, leading to a threefold increase in growth inhibition on MCF7 cells .

Antimalarial Case Study

Another research effort focused on the antimalarial activity of synthesized 4-aminoquinoline derivatives against chloroquine-sensitive and resistant strains of P. falciparum. The findings revealed that several derivatives displayed nanomolar range antiplasmodial activity, highlighting the importance of structural modifications in improving therapeutic effectiveness against resistant malaria strains .

Mechanism of Action

The mechanism of action of 4-Amino-2-propyl-7-trifluoromethylquinoline involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among quinoline derivatives include substituents at positions 2, 3, 4, and 5. Below is a comparison of 4-Amino-2-propyl-7-trifluoromethylquinoline with related compounds:

Notes:

- Trifluoromethyl vs. Trifluoromethoxy: The trifluoromethyl group (CF₃) is more lipophilic and electron-withdrawing than trifluoromethoxy (OCF₃), which may influence receptor binding or solubility .

Biological Activity

4-Amino-2-propyl-7-trifluoromethylquinoline is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, including its potential as an antimalarial, anticancer, and antiviral agent.

Chemical Structure and Properties

The compound belongs to the class of 4-aminoquinolines, which are characterized by an amino group at the 4-position of the quinoline ring. The trifluoromethyl group at the 7-position enhances its lipophilicity and biological activity. The general structure can be represented as follows:

1. Antimalarial Activity

Research has shown that derivatives of 4-aminoquinolines exhibit significant antimalarial properties, particularly against chloroquine-resistant strains of Plasmodium falciparum. A study evaluated various derivatives, including 4-amino-2-propyl-7-trifluoromethylquinoline, demonstrating promising in vitro activity against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains. The results indicated that modifications in the side chain could lead to enhanced potency:

| Compound | CQ-S Activity (nM) | CQ-R Activity (nM) |

|---|---|---|

| 4-Amino-2-propyl-7-trifluoromethylquinoline | 50 | 75 |

| Other derivatives | Varies | Varies |

The introduction of the trifluoromethyl group was found to significantly improve the activity compared to simpler analogs .

2. Anticancer Activity

The anticancer potential of 4-amino-2-propyl-7-trifluoromethylquinoline has also been explored. A study on sulfonyl analogs derived from this compound showed significant antigrowth effects on various human breast cancer cell lines, including MDA-MB468 and MDA-MB231. The structure-activity relationship (SAR) indicated that specific substitutions could enhance efficacy:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Base Compound | MDA-MB231 | 12.5 |

| 2,4-Dichloro derivative | MDA-MB231 | 6.5 |

| Trifluoromethyl derivative | MDA-MB231 | 8.0 |

These findings suggest that strategic modifications can lead to compounds with improved selectivity and potency against cancer cells while minimizing toxicity to normal cells .

3. Antiviral Activity

Emerging research indicates that certain quinoline derivatives possess antiviral properties. While specific data on 4-amino-2-propyl-7-trifluoromethylquinoline's antiviral activity is limited, related compounds have shown effectiveness against viruses such as adenovirus and rotavirus. The mechanism often involves interference with viral replication processes, making these compounds candidates for further investigation in antiviral drug development .

Case Studies and Research Findings

Several studies have highlighted the multifaceted biological activities of quinoline derivatives:

- Antimalarial Study : A series of synthesized compounds were tested against CQ-S and CQ-R strains, revealing that modifications at the trifluoromethyl position resulted in enhanced antiplasmodial activity .

- Cancer Research : A comparative analysis of different analogs demonstrated that specific substitutions could lead to a three-fold increase in growth inhibition in breast cancer cell lines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-aminoquinoline derivatives with trifluoromethyl and alkyl substituents?

- Methodological Answer :

- Nucleophilic substitution : Reacting 4-chloro-7-trifluoromethylquinoline derivatives with propylamine under reflux in a polar aprotic solvent (e.g., DMF) can introduce the 2-propylamino group. This method requires optimization of reaction time and temperature to avoid side reactions like over-alkylation .

- Reductive amination : Reduction of a nitro group at the 4-position using 80% hydrazine hydrate and 10% Pd/C in isopropanol (yield ~92%) is a reliable approach. This avoids chromatography for purification, as seen in analogous quinoline syntheses .

- Cross-coupling : Pd-catalyzed Suzuki-Miyaura reactions (e.g., using PdCl₂(PPh₃)₂ and PCy₃) enable regioselective functionalization. For example, coupling arylboronic acids with halogenated quinoline precursors can introduce substituents at specific positions .

Q. How can researchers verify the purity and structural integrity of 4-amino-2-propyl-7-trifluoromethylquinoline?

- Methodological Answer :

- Chromatography : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is standard for isolating intermediates. Final purity (>95%) is confirmed via HPLC with a C18 column and UV detection .

- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., propyl chain integration at δ 0.8–1.5 ppm). IR spectroscopy identifies NH₂ stretches (~3400 cm⁻¹) and CF₃ groups (~1120 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing 4-amino-2-propyl-7-trifluoromethylquinoline be addressed?

- Methodological Answer :

- Steric and electronic tuning : Use bulky ligands (e.g., PCy₃) in Pd-catalyzed reactions to direct coupling to less hindered positions. For example, in a study on 2,3-bis(4-methoxyphenyl)quinoline, steric effects dictated substitution at the 2-position .

- Protecting groups : Temporarily protect the 4-amino group with Boc or Fmoc to prevent unwanted side reactions during alkylation or trifluoromethylation steps .

Q. What strategies resolve solubility issues during the synthesis of aminoquinoline derivatives?

- Methodological Answer :

- Solvent optimization : Switch to mixed solvents (e.g., DCM:MeOH 9:1) for intermediates with poor solubility. For example, in the synthesis of 2-phenylquinoline-4-carboxylic acids, dichloromethane improved reaction homogeneity .

- Derivatization : Convert the free amino group to a hydrochloride salt (e.g., using HCl in dioxane) to enhance crystallinity and solubility in aqueous systems .

Q. How should researchers analyze contradictory biological activity data for 4-aminoquinoline analogs?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Compare substituent effects systematically. For instance, replacing methyl with propyl at the 2-position may alter lipophilicity (logP) and membrane permeability, impacting antibacterial efficacy .

- Dose-response assays : Use MIC (minimum inhibitory concentration) testing against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains to clarify potency discrepancies. Normalize data against controls like ampicillin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.